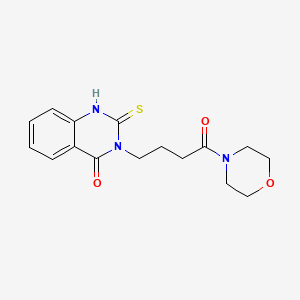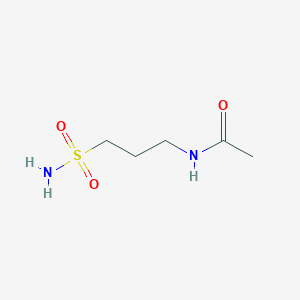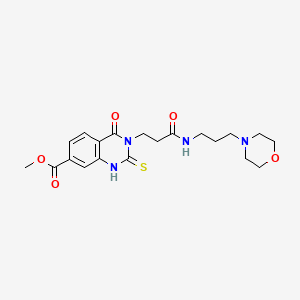![molecular formula C14H14ClN3O B2990102 N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide CAS No. 2411290-50-9](/img/structure/B2990102.png)
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic properties. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide has been found to have various biochemical and physiological effects. It reduces the levels of inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in the body, leading to its anti-inflammatory properties. It also reduces the levels of prostaglandins, leading to its analgesic and antipyretic properties. Additionally, it induces apoptosis and inhibits cell proliferation in cancer cells, leading to its potential use in cancer therapy.
实验室实验的优点和局限性
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It also has a well-established mechanism of action and has been extensively studied for its potential therapeutic applications. However, there are some limitations to its use in lab experiments. It has low solubility in water, making it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for the study of N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide. One direction is to study its potential use in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease. Another direction is to study its potential use in combination with other drugs for cancer therapy. Additionally, further studies are needed to understand its pharmacokinetics and pharmacodynamics in vivo to optimize its effectiveness as a therapeutic agent.
合成方法
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide can be synthesized using various methods, including the reaction of 3-chlorophenylhydrazine with 4-methyl-2-pentanone followed by reaction with acetic anhydride and then with ethyl chloroformate. Another method involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate followed by reaction with acetic anhydride and then with ethyl chloroformate. These methods have been optimized to yield high purity and yield of the compound.
科学研究应用
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of bacterial and fungal infections.
属性
IUPAC Name |
N-[[1-(3-chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-14(19)17(2)9-11-8-16-18(10-11)13-6-4-5-12(15)7-13/h3-8,10H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJUESYBSALSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1)C2=CC(=CC=C2)Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990019.png)

![(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2990021.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2990022.png)

![5-fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2990026.png)
![2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2990027.png)
![3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2990028.png)

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2990030.png)
![[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide](/img/structure/B2990031.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2990039.png)